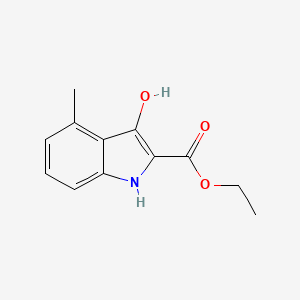

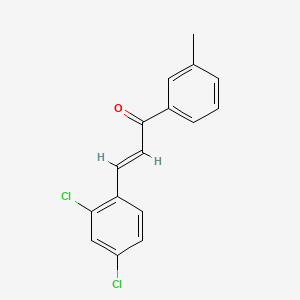

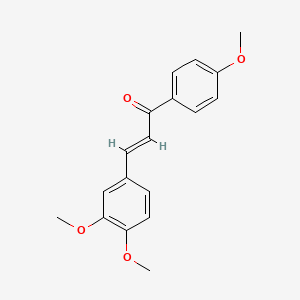

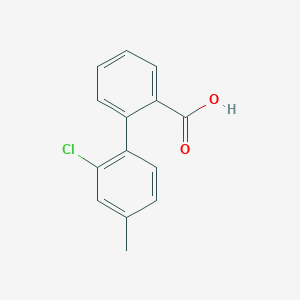

![molecular formula C8H5NO3S B6328636 3-Hydroxythieno[2,3-b]pyridine-2-carboxylic acid CAS No. 876490-24-3](/img/structure/B6328636.png)

3-Hydroxythieno[2,3-b]pyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Hydroxythieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that features both a thieno and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory properties .

Mechanism of Action

Target of Action

3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

It’s structurally related to thiophene derivatives, which are known to interact with various biological targets to exert their effects

Biochemical Pathways

Thiophene derivatives, in general, are known to interact with various biochemical pathways due to their diverse pharmacological properties

Result of Action

Thiophene derivatives are known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities

Biochemical Analysis

Biochemical Properties

3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid plays a significant role in various biochemical reactions. It acts as a ligand for a variety of metal complexes, including mercury (II) and samarium (III) . These interactions are crucial for the compound’s function in biochemical assays and potential therapeutic applications. The compound’s ability to form stable complexes with metals suggests its utility in catalysis and as a probe in biochemical studies.

Cellular Effects

3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to alterations in cell function, including changes in metabolic flux and gene transcription . These effects are essential for understanding the compound’s potential therapeutic applications and its role in cellular physiology.

Molecular Mechanism

The molecular mechanism of 3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, its interaction with metal ions can modulate enzyme activity, affecting downstream signaling pathways and gene expression . These molecular interactions are critical for the compound’s biological activity and potential therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is crucial for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of 3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . These dosage-dependent effects are essential for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways can influence cellular metabolism and energy production . Understanding its involvement in metabolic pathways is crucial for elucidating its biological functions and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is essential for its biological activity and therapeutic potential.

Subcellular Localization

3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Hydroxythieno[2,3-b]pyridine-2-carboxylic acid involves the reaction of methyl 2-chloronicotinoate with methyl thioglycolate in anhydrous dimethylformamide (DMF) in the presence of potassium carbonate. The reaction mixture is heated to 100°C under a nitrogen atmosphere for 21 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The aqueous phase is acidified with concentrated hydrochloric acid and re-extracted with ethyl acetate. The combined ethyl acetate extracts are dried over magnesium sulfate, filtered, and evaporated under reduced pressure to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxythieno[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Formation of 3-oxo-thieno[2,3-b]pyridine-2-carboxylic acid.

Reduction: Formation of 3-hydroxythieno[2,3-b]pyridine-2-methanol.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

3-Hydroxythieno[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.

Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases.

Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

3-Isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide: Known for its anti-inflammatory activity.

Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: A methyl ester derivative with similar chemical properties.

Uniqueness

3-Hydroxythieno[2,3-b]pyridine-2-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a thieno and pyridine ring system makes it a versatile scaffold for drug development and other applications.

Properties

IUPAC Name |

3-hydroxythieno[2,3-b]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-5-4-2-1-3-9-7(4)13-6(5)8(11)12/h1-3,10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYQYTWFDUOYPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=C2O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

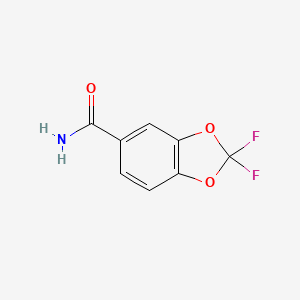

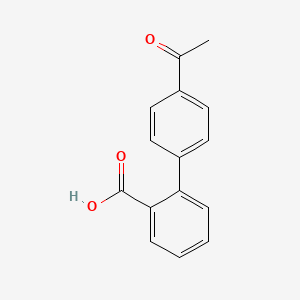

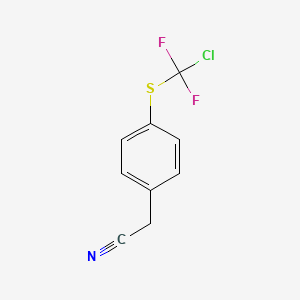

![4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B6328563.png)